molecular formula C4H8N4O3 B14365289 4-Methyl-3-nitro-1-nitrosoimidazolidine CAS No. 93000-59-0

4-Methyl-3-nitro-1-nitrosoimidazolidine

Cat. No.: B14365289
CAS No.: 93000-59-0
M. Wt: 160.13 g/mol
InChI Key: SKSNXRBGBJBGIT-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-1-nitrosoimidazolidine is a heterocyclic compound featuring an imidazolidine ring substituted with methyl, nitro, and nitroso groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-1-nitrosoimidazolidine typically involves the nitration and nitrosation of imidazolidine derivatives. One common method includes the reaction of 4-methylimidazolidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst to facilitate the nitration and nitrosation processes .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-1-nitrosoimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-nitro-1-nitrosoimidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-1-nitrosoimidazolidine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to DNA damage and mutagenesis. The nitro group can undergo reduction to form reactive nitrogen species, which can further interact with cellular targets .

Comparison with Similar Compounds

  • 4-Methyl-3-nitroimidazolidine
  • 3-Nitro-1-nitrosoimidazolidine
  • 4-Methyl-1-nitrosoimidazolidine

Comparison: 4-Methyl-3-nitro-1-nitrosoimidazolidine is unique due to the presence of both nitro and nitroso groups on the imidazolidine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds that may only have one of these functional groups.

Properties

CAS No.

93000-59-0

Molecular Formula

C4H8N4O3

Molecular Weight

160.13 g/mol

IUPAC Name

4-methyl-3-nitro-1-nitrosoimidazolidine

InChI

InChI=1S/C4H8N4O3/c1-4-2-6(5-9)3-7(4)8(10)11/h4H,2-3H2,1H3

InChI Key

SKSNXRBGBJBGIT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CN1[N+](=O)[O-])N=O

Origin of Product

United States

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